molecular formula C6H16Cl2N2O2 B7979719 N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride

Cat. No.: B7979719
M. Wt: 219.11 g/mol
InChI Key: CRVLQWKSKMXNIV-UHFFFAOYSA-N
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Description

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride (CAS: 24123-04-4) is a synthetic compound primarily used in laboratory research. Its molecular formula is C₆H₁₄N₂O₂·2HCl, with a molecular weight of 219.11 g/mol and a purity of ≥95% . The structure features an ethyl ester group and a beta-aminoethyl glycine backbone, stabilized by dihydrochloride salts.

Properties

IUPAC Name

2-[2-(dimethylamino)ethylamino]acetic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2.2ClH/c1-8(2)4-3-7-5-6(9)10;;/h7H,3-5H2,1-2H3,(H,9,10);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRVLQWKSKMXNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNCC(=O)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10587832
Record name N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24123-04-4
Record name N-[2-(Dimethylamino)ethyl]glycine--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10587832
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-t-Boc-Glycine Activation via N-Hydroxysuccinimide Ester

The foundational step involves protecting the primary amine of aminoethyl-glycine using tert-butoxycarbonyl (Boc) groups. In a representative protocol, N-t-Boc-glycine N-hydroxysuccinimide ester (15.0 g, 0.055 mol) reacts with aminoethyl-glycine derivatives in dry DMF under argon. N-methylmorpholine (5.58 g, 0.056 mol) and catalytic DMAP facilitate coupling at 0°C, followed by overnight stirring. Workup includes EtOAc partitioning with saturated NaHCO₃, citric acid, and brine washes, yielding Boc-protected intermediates in 92% efficiency. Critical parameters include anhydrous conditions (<50 ppm H₂O) and strict temperature control to prevent epimerization.

Alternative Boc-Protection Using tert-Butyl-4-Nitrophenyl Carbonate

Patent US5719262A details Boc-protection via tert-butyl-4-nitrophenyl carbonate (7.29 g, 30.5 mmol) in dioxane/water (1:1). The pH is maintained at 11.2 using 2N NaOH during the 2-hour dropwise addition. This method avoids succinimide byproducts but requires precise pH control to minimize hydrolysis. Post-reaction, the product is isolated via ether precipitation, achieving 85–90% yields.

Coupling Reactions for Ethyl Ester Formation

EDCI/DMAP-Mediated Esterification

J-stage research employs ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 218.5 mg, 1.14 mmol) and DMAP (28 mg, 0.23 mmol) in DMF at 0°C. After 41 hours at room temperature, the crude product is extracted into EtOAc, washed with 1M HCl, saturated NaHCO₃, and brine, then purified via silica gel chromatography (CH₂Cl₂:MeOH 19:1). Despite rigorous conditions, this method yields only 30%, attributed to competing side reactions and chromatographic losses.

PyBrop™-Assisted Coupling for Sterically Hindered Substrates

For challenging substrates, US5719262A utilizes PyBrop™ (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) in DMF with diisopropylethylamine. This protocol enhances coupling efficiency to 75% for N-protected aminoethyl-glycine esters, particularly with aromatic aldehydes. Post-coupling, the ethyl ester is stabilized by LiCl additives to prevent transesterification.

Deprotection and Hydrochloride Salt Formation

HCl/Dioxane Deprotection

Boc removal is achieved using 4N HCl/dioxane (0.062 mol) at 0°C for 2 hours. The reaction is monitored via RPHPLC, showing 80% conversion within 2 hours, reaching completion after 4 hours at room temperature. The resulting amine hydrochloride is precipitated with ether, yielding 20.4 g (88.5%) of white crystalline solid.

Trimethylsilyl Iodide (TMSI) Mediated Cleavage

An alternative approach employs TMSI (30.5 g, 152.0 mmol) in CH₂Cl₂ for Boc cleavage. After 1.5 hours, methanol quenches excess TMSI, and the product is extracted into MTBE/HCl. This method achieves >95% deprotection but requires stringent moisture control due to TMSI’s hygroscopicity.

Purification and Characterization

Recrystallization vs. Chromatographic Methods

High-yield protocols favor recrystallization from ethanol/water (1:1), yielding 63.75 g (34.7%) of pure hydrochloride salt. In contrast, silica gel chromatography purifies neutral intermediates but suffers from 20–30% mass loss.

Analytical Validation

Key characterization data include:

  • 1H-NMR (CDCl₃): δ 1.45 (s, 12H, Boc-CH₃), 3.43–3.63 (m, 4H, -CH₂-NH-), 4.45 (q, 2H, -OCH₂CH₃).

  • HPLC Purity : >98% after reverse-phase purification (C18 column, 0.1% TFA/ACN gradient).

Challenges and Optimization Strategies

Byproduct Formation in Coupling Reactions

EDCI-mediated reactions generate N-acylurea byproducts, necessitating acidic washes (10% citric acid). Substituting EDCI with HATU reduces byproducts but increases cost.

Scalability of Anhydrous Conditions

Large-scale synthesis (>100 g) requires Sure-Seal solvents and argon sparging to maintain <10 ppm O₂. Pilot studies show 5°C temperature fluctuations decrease yields by 12–15% .

Chemical Reactions Analysis

Types of Reactions

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: It can also undergo reduction reactions, typically involving the use of reducing agents.

    Substitution: The compound is known to participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield a variety of substituted compounds .

Mechanism of Action

The mechanism of action of N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride involves its role as a building block in the synthesis of peptide nucleic acids (PNAs). PNAs mimic the structure of DNA or RNA and can bind to complementary nucleic acid sequences with high specificity. This binding ability makes PNAs useful in various applications, including gene regulation and molecular diagnostics .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Key Compounds for Comparison

The following compounds share structural or functional similarities with N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride:

L-Arginine ethyl ester dihydrochloride (Synthetic surfactant precursor)

Valtorcitabine Dihydrochloride (Nucleoside analog)

Thiamphenicol aminoacetate ester hydrochloride (Antibiotic derivative)

Glycine Methyl Ester Hydrochloride (Simpler glycine ester)

Ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate hydrochloride (Organic intermediate)

Comparative Analysis

Table 1: Structural and Functional Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Synthesis Method Applications Purity
This compound C₆H₁₄N₂O₂·2HCl 219.11 Ethyl ester, aminoethyl, dihydrochloride Esterification/Amidation (similar to [1,8]) Lab reagent, peptide/polymer research ≥95%
L-Arginine ethyl ester dihydrochloride C₈H₂₀Cl₂N₄O₂ 283.18 Ethyl ester, guanidinium, dihydrochloride Esterification of L-arginine Cationic surfactants Not specified
Valtorcitabine Dihydrochloride C₁₄H₂₅Cl₂N₅O₅ 422.29 Deoxyribose ester, amino acid conjugate Nucleoside esterification Antiviral therapy Pharmaceutical grade
Thiamphenicol aminoacetate ester hydrochloride C₁₄H₁₈Cl₃N₂O₆S 439.73 Glycinate ester, dichloroacetamide Acylation of thiamphenicol Antibiotic derivative Not specified
Glycine Methyl Ester Hydrochloride C₃H₈ClNO₂ 139.56 Methyl ester, hydrochloride Esterification of glycine Organic synthesis ≥98%
Ethyl 2-(((E)-3-(dimethylamino)allylidene)amino)acetate hydrochloride C₉H₁₇ClN₂O₂ 232.70 Ethyl ester, enamine, hydrochloride Condensation reaction Organic intermediates Not specified

Critical Notes and Limitations

  • Availability: this compound is listed as discontinued, limiting its current accessibility .
  • Synthesis Complexity : Its synthesis likely requires multi-step processes involving esterification and amidation, as seen in related compounds like NBACA .
  • Safety Data : Hazard information is unspecified, unlike compounds such as Methyl isocyanate (highly toxic) or Nicotinamide adenine dinucleotide (NAD+) , which have well-documented safety profiles .

Biological Activity

N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride, commonly referred to as N-beta-aminoethyl-gly-oet 2HCl, is a synthetic compound that has garnered attention in biochemical research and pharmaceutical applications due to its unique structural features and biological activities. This article explores its biological activity, synthesis, interactions with biological systems, and relevant case studies.

Chemical Structure and Properties

N-beta-aminoethyl-gly-oet 2HCl has a molecular formula of C6H16Cl2N2O2C_6H_{16}Cl_2N_2O_2, indicating it includes two chlorine atoms in its hydrochloride form. The compound features a beta-aminoethyl side chain that enhances its biological activity compared to simpler amino acids like glycine and alanine.

Key Structural Features:

FeatureDescription
Molecular FormulaC6H16Cl2N2O2C_6H_{16}Cl_2N_2O_2
Functional GroupsAmino group, ester group
SolubilitySoluble in water

Biological Activities

N-beta-aminoethyl-gly-oet 2HCl exhibits several notable biological activities:

  • Neurotransmitter Modulation : The compound is known to interact with neurotransmitter systems, potentially influencing synaptic transmission.
  • Antimicrobial Properties : Research has indicated that derivatives of amino acids like N-beta-aminoethyl-gly-oet can exhibit antimicrobial effects against various pathogens, particularly Gram-positive bacteria .
  • Cellular Effects : Studies have shown that this compound can affect cellular signaling pathways, which may have implications for drug development targeting specific diseases.

Interaction Studies

Interaction studies involving N-beta-aminoethyl-gly-oet 2HCl focus on its binding affinities and effects on biological targets. The compound's unique structure allows it to engage with various receptors and enzymes, which is crucial for understanding its therapeutic potential.

Comparative Analysis with Similar Compounds

The following table compares N-beta-aminoethyl-gly-oet 2HCl with other related compounds based on their structural features and biological activities:

Compound NameStructure FeaturesUnique Biological Activity
Glycine Ethyl EsterBasic amino acid structureNeurotransmitter precursor
N-AcetylcysteineContains a thiol groupAntioxidant properties
Beta-AlanineSimilar amino acid structurePerformance enhancer in sports
This compoundBeta-aminoethyl side chainEnhanced neurotransmitter modulation

Case Studies and Research Findings

Several studies have documented the biological activity of N-beta-aminoethyl-gly-oet 2HCl:

  • Case Study 1 : A study investigated the effects of N-beta-aminoethyl-gly-oet on neuronal cultures, revealing that it enhances synaptic plasticity through modulation of glutamate receptors.
  • Case Study 2 : Research indicated that this compound demonstrates significant antimicrobial activity against specific strains of bacteria, suggesting potential for use in therapeutic applications against infections .

Synthesis of this compound

The synthesis typically involves several steps starting from glycine derivatives. The process includes:

  • Formation of the Ethyl Ester : Glycine is reacted with ethyl chloroacetate to form the ethyl ester.
  • Amine Addition : An aminoalkylation step introduces the beta-aminoethyl group.
  • Hydrochloride Formation : The final product is converted into its dihydrochloride form for enhanced solubility.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-beta-Aminoethyl-Glycine-ethyl ester dihydrochloride?

Methodological Answer:
A three-step synthesis is commonly employed for analogous dihydrochloride esters:

Esterification : React glycine with ethanol in acidic conditions to form the ethyl ester, followed by hydrochlorination to stabilize the product.

Acylation : Introduce the N-beta-aminoethyl group via reaction with 2-chloroethylamine hydrochloride under basic conditions.

Purification : Use recrystallization (e.g., ethanol/water mixtures) or column chromatography to isolate the dihydrochloride salt .
Key considerations: Monitor pH during esterification to avoid hydrolysis, and confirm final structure via 1H NMR^1 \text{H NMR} (e.g., δ 1.2 ppm for ethyl group protons) and mass spectrometry .

Basic: How can researchers address solubility challenges for this compound in aqueous buffers?

Methodological Answer:
Dihydrochloride salts are typically water-soluble, but precipitation may occur in high-ionic-strength buffers. Strategies include:

  • Buffer optimization : Use low-salt buffers (e.g., 10 mM phosphate, pH 7.4) or add co-solvents like DMSO (<5% v/v) to enhance solubility.
  • Temperature control : Pre-warm solutions to 37°C to dissolve aggregates.
  • Dynamic light scattering (DLS) : Quantify particle size distribution to detect undissolved particulates .

Basic: What analytical techniques are critical for characterizing purity and stability?

Methodological Answer:

  • HPLC : Use a C18 column with UV detection at 210 nm; mobile phase: 0.1% TFA in water/acetonitrile (gradient elution). Retention time consistency (±0.1 min) indicates purity .
  • Thermogravimetric analysis (TGA) : Assess thermal stability (e.g., decomposition above 150°C suggests hygroscopicity risks).
  • Karl Fischer titration : Measure residual moisture (<0.5% for long-term storage) .

Advanced: How does the dihydrochloride salt form influence biological activity compared to other salts (e.g., mesilate)?

Methodological Answer:

  • Pharmacokinetics : Dihydrochloride salts generally exhibit higher aqueous solubility, enhancing bioavailability. For example, betahistine dihydrochloride shows 20% higher plasma exposure than mesilate in rodent models .
  • Toxicity profile : Mesilate esters may introduce genotoxic impurities during synthesis, whereas dihydrochloride forms avoid this risk. Validate salt choice via in vitro cytotoxicity assays (e.g., IC50_{50} comparisons in HEK293 cells) .

Advanced: What strategies mitigate degradation during long-term storage?

Methodological Answer:

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis.
  • Stability-indicating assays : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., free glycine or ethylamine peaks) .
  • Excipient screening : Add stabilizers like trehalose (5% w/v) to reduce hygroscopicity .

Advanced: How can contradictory data on reaction yields be resolved in scale-up synthesis?

Methodological Answer:

  • Design of Experiments (DoE) : Vary parameters (temperature, stoichiometry, solvent) to identify critical factors. For example, excess ethylamine (1.5 eq.) improves acylation yield from 60% to 85% in pilot-scale reactions .
  • In-line analytics : Use FTIR or Raman spectroscopy to monitor intermediate formation in real time .

Advanced: What NMR techniques confirm molecular interactions in biological systems?

Methodological Answer:

  • 2D 1H-1H NOESY^1 \text{H-}^1 \text{H NOESY} : Detect spatial proximity between the compound’s ethyl ester protons and protein residues (e.g., histidine imidazole groups).
  • Job Plot analysis : Determine binding stoichiometry (e.g., 1:1 complexation with serum albumin at Ka_a = 16 M1^{-1}) .

Advanced: What criteria prioritize dihydrochloride salts over other counterions in preclinical development?

Methodological Answer:

  • Crystallinity : Dihydrochloride salts often form stable, non-hygroscopic crystals suitable for X-ray diffraction studies.
  • In vivo efficacy : Compare AUC024_{0-24} and Cmax_{\text{max}} in pharmacokinetic studies; dihydrochloride forms may reduce dosing frequency due to prolonged half-life .

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